molecular formula C19H30O8 B058025 Roseoside CAS No. 54835-70-0

Roseoside

Cat. No. B058025
CAS RN: 54835-70-0
M. Wt: 386.4 g/mol
InChI Key: SWYRVCGNMNAFEK-MHXFFUGFSA-N
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Description

Synthesis Analysis

The synthesis of roseoside and its stereoisomers has been achieved using various methods. A significant approach involves using glucose as a chiral resolving agent, leading to the successful synthesis of four stereoisomers of roseoside, with the (6S)-isomers exhibiting about twice the activity of (6R)-isomers in inhibiting leukotriene release from mouse bone marrow-derived cultured mast cells (A. Yajima, Y. Oono, R. Nakagawa, T. Nukada, G. Yabuta, 2009). Another method involves the asymmetric transfer hydrogenation of α,β-acetylenic ketone, effectively preparing optically active vomifoliol stereoisomers and their glucosides, roseoside stereoisomers, further separated by HPLC (Y. Yamano, Masayoshi Ito, 2005).

Molecular Structure Analysis

The absolute configuration of roseoside isolated from Polygonum hydropiper was determined through spectroscopic evidence and X-ray crystallographic analysis, establishing its configuration as (6S,9S)-roseoside. This insight is crucial for understanding the spatial arrangement of atoms in the molecule and its implications for biological activity (Y. Murai et al., 2001).

Scientific Research Applications

Application 1: Inhibitory Effects on Hypertension-Related Molecules

  • Specific Scientific Field : Biomedical Research, specifically in the study of hypertension and cardiovascular diseases .

  • Methods of Application or Experimental Procedures : H9C2 cells were stimulated with 300 nM Ang II for 7 hours. The natural product mixture, or its single components including Roseoside, were administered to the cells 1 hour before Ang II stimulation . The expression and activity of hypertension-related molecules or oxidative molecules were determined using RT-PCR, western blot, and ELISA .

  • Results or Outcomes : Ang II stimulation increased the expression of Ang II receptor 1 (AT1), tumor necrosis factor-α (TNF-α), monocyte chemoattractant protein-1 (MCP-1), tumor growth factor-β (TGF-β) mRNA, and nicotinamide adenine dinucleotide phosphate (NADPH) oxidase activity and the levels of hydrogen peroxide (H2O2) and superoxide anion (•O2−) and reduced anti-oxidant enzyme activity . The study found that Roseoside had inhibitory effects on these hypertension-related molecules .

Application 2: Inhibitory Activity on Leukotriene Release

  • Specific Scientific Field : Bioorganic & Medicinal Chemistry, specifically in the study of leukotriene release from mice bone marrow-derived cultured mast cells .

  • Methods of Application or Experimental Procedures : The four synthetic stereoisomers of Roseoside were synthesized using glucose as a chiral resolving reagent . These stereoisomers were then tested for their inhibitory activity on leukotriene release from BMCMC .

  • Results or Outcomes : The study found that the (6S)-isomers of Roseoside were about twice as active as (6R)-isomers in inhibiting leukotriene release .

Application 3: Synthesis of Optically Active Vomifoliol and Roseoside Stereoisomers

  • Specific Scientific Field : Organic Chemistry, specifically in the synthesis of optically active compounds .

  • Methods of Application or Experimental Procedures : The synthesis was accomplished via a β-acetylenic alcohol effectively prepared by an asymmetric transfer .

  • Results or Outcomes : The study successfully synthesized optically active vomifoliol and roseoside stereoisomers .

properties

IUPAC Name

(4S)-4-hydroxy-3,5,5-trimethyl-4-[(E,3R)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O8/c1-10-7-12(21)8-18(3,4)19(10,25)6-5-11(2)26-17-16(24)15(23)14(22)13(9-20)27-17/h5-7,11,13-17,20,22-25H,8-9H2,1-4H3/b6-5+/t11-,13-,14-,15+,16-,17-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYRVCGNMNAFEK-MHXFFUGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)CC([C@]1(/C=C/[C@@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Roseoside

CAS RN

54835-70-0
Record name Vomifoliol 9-o-beta-D-glucopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054835700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VOMIFOLIOL 9-O-.BETA.-D-GLUCOPYRANOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BOE4GN3B64
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,400
Citations
Y Yamano, M Ito - Chemical and Pharmaceutical Bulletin, 2005 - jstage.jst.go.jp
A synthesis of optically active vomifoliol stereoisomers 1—4 and their glucosides, roseoside stereoisomers 5—8, was accomplished via a-acetylenic alcohol 11a or 11b effectively …
Number of citations: 135 www.jstage.jst.go.jp
N Frankish, F de Sousa Menezes, C Mills… - Planta …, 2010 - thieme-connect.com
Plants of the genus Bauhinia are used in several countries worldwide for the treatment of diabetes, and several related species have been shown to have hypoglycaemic effects in vivo …
Number of citations: 75 www.thieme-connect.com
CR Strauss, B Wilson, PJ Williams - Phytochemistry, 1987 - Elsevier
3-Oxo-β-ionol, vomifoliol and dehydrovomifoliol were identified for the first time in fruit from Vitis vinifera. The last named compound was mainly present free in the juice while the others …
Number of citations: 64 www.sciencedirect.com
A Yajima, Y Oono, R Nakagawa, T Nukada… - Bioorganic & medicinal …, 2009 - Elsevier
Four stereoisomers of roseoside (vomifoliol glucosides) were synthesized using glucose as a chiral resolving reagent. The four synthetic stereoisomers exhibited inhibitory activity on …
Number of citations: 40 www.sciencedirect.com
Y Murai, S Kashimura, S Tamezawa… - Planta …, 2001 - thieme-connect.com
… In addition, the stereostructure of roseoside from Canthium subcordatum … roseoside (1) was established by X-ray analysis of the tetraacetate (2) to be (6S,9S)-roseoside, since roseoside …
Number of citations: 38 www.thieme-connect.com
EY Hong, TY Kim, GU Hong, H Kang, JY Lee, JY Park… - Molecules, 2019 - mdpi.com
Hypertension is a major risk factor for the development of cardiovascular diseases. This study aimed to elucidate whether the natural product mixture No-ap (NA) containing Pine …
Number of citations: 17 www.mdpi.com
J Bermúdez, M Rodríguez, M Hasegawa… - Natural product …, 2012 - ncbi.nlm.nih.gov
A new megastigmane derivative,(6R, 9S)-6′-(4 ″-hydroxybenzoil)-roseoside 1 and two known compounds, the biflavone agathisflavone 2 and the carboxylic acid derivative 4-…
Number of citations: 5 www.ncbi.nlm.nih.gov
FK Ata, F Ercan, SY Azarkan - Current Computer-Aided Drug …, 2022 - ingentaconnect.com
Introduction: Annona muricata is a member of the Annonaceae family. This plant has a high concentration of acetogenin, which gives it excellent therapeutic property. Researchers have …
Number of citations: 5 www.ingentaconnect.com
DS Bhakuni, PP Joshi, H Uprety, RS Kapil - Phytochemistry, 1974 - Elsevier
… Our continued interest in the chemistry of the water soluble fraction of this plant led to the isolation of adenosine and a new terpenoid glycoside named roseoside. The present …
Number of citations: 80 www.sciencedirect.com
M Yoshikawa, H Shimada, M Saka… - Chemical and …, 1997 - jstage.jst.go.jp
… , an ionone glucoside (6S,9R)-roseoside, a monoterpene glucoside betulalbuside A, two … (6S,9R)-roseoside. Corchoionosides A and B and (65,9R)-roseoside were found to inhibit …
Number of citations: 174 www.jstage.jst.go.jp

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